molecular formula C6H4N2O2S B1630278 Imidazo[5,1-B]thiazole-7-carboxylic acid CAS No. 211033-78-2

Imidazo[5,1-B]thiazole-7-carboxylic acid

Cat. No. B1630278
CAS No.: 211033-78-2
M. Wt: 168.18 g/mol
InChI Key: XBZRHXNVJONYJT-UHFFFAOYSA-N
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Patent
US06458780B1

Procedure details

A 0.95 M ethylmagnesium bromide/THF solution (12.6 ml) was added dropwise to a solution (50 ml) of 2.501 g of 7-iodoimidazo[5,1-b]thiazole in THF at −70° C. The mixture was stirred for 30 min. Carbon dioxide (which had been evolved from about 5 g of dry ice and passed through a calcium chloride tube) was introduced into the reaction solution at the same temperature over a period of 40 min. The reaction solution was allowed to stand at −20° C. overnight, and then added to an ice cold mixed solution composed of an aqueous sodium hydroxide (0.41 g) solution (100 ml) and ether (200 ml) with stirring. The mixture was stirred for one hr. The organic layer was separated and concentrated under the reduced pressure by a minor amount, and the remaining organic solvent was removed by distillation. The residue was adjusted to pH 3.5 by the addition of 2 N hydrochloric acid under ice cooling. The resultant precipitate was washed with a minor amount of cold water, and then dried under the reduced pressure to give 1.407 g of imidazo[5,1-b]thiazole-7-carboxylic acid.
Name
ethylmagnesium bromide THF
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.C1COCC1.I[C:11]1[N:12]=[CH:13][N:14]2[CH:18]=[CH:17][S:16][C:15]=12.[C:19](=[O:21])=[O:20].[OH-].[Na+]>C1COCC1.CCOCC>[S:16]1[CH:17]=[CH:18][N:14]2[CH:13]=[N:12][C:11]([C:19]([OH:21])=[O:20])=[C:15]12 |f:0.1,4.5|

Inputs

Step One
Name
ethylmagnesium bromide THF
Quantity
12.6 mL
Type
reactant
Smiles
C(C)[Mg]Br.C1CCOC1
Name
Quantity
50 mL
Type
reactant
Smiles
IC=1N=CN2C1SC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.41 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at −20° C. overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure by a minor amount
CUSTOM
Type
CUSTOM
Details
the remaining organic solvent was removed by distillation
ADDITION
Type
ADDITION
Details
The residue was adjusted to pH 3.5 by the addition of 2 N hydrochloric acid under ice cooling
WASH
Type
WASH
Details
The resultant precipitate was washed with a minor amount of cold water
CUSTOM
Type
CUSTOM
Details
dried under the reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C=2N(C=C1)C=NC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.407 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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